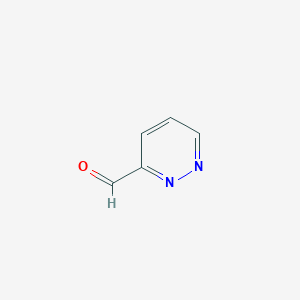

Pyridazine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-2-1-3-6-7-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUFRSUZZACWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515075 | |

| Record name | Pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60170-83-4 | |

| Record name | Pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridazine 3 Carbaldehyde and Its Derivatives

Direct Synthesis of Pyridazine-3-carbaldehyde

The direct introduction of a formyl group at the 3-position of the pyridazine (B1198779) ring can be achieved through several synthetic routes, primarily involving oxidation of suitable precursors or reduction of other functional groups.

Oxidative Routes from Precursor Compounds

A common and effective method for the synthesis of this compound involves the oxidation of a methyl group at the corresponding position. The oxidation of 3-methylpyridazine (B156695) derivatives to this compound can be accomplished using specific oxidizing agents. One such established method is the oxidation of 6-methylpyridazine 1-oxide with selenium dioxide in a pyridine (B92270) solution. thieme-connect.de This reaction provides a direct pathway to the corresponding aldehyde. Selenium dioxide is a known reagent for the oxidation of activated methyl groups, such as those adjacent to a heteroaromatic ring, to carbonyl groups. google.comnih.gov The reaction conditions for this type of oxidation are crucial and are summarized in the table below.

| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 6-Methylpyridazine 1-oxide | Selenium Dioxide (SeO₂) | Pyridine | Reflux | This compound 2-oxide | Not Specified | thieme-connect.de |

| 3,5-Dinitro-2-methylpyridine | Selenium Dioxide (SeO₂) | Not Specified | Not Specified | 3,5-Dinitropyridine-2-carbaldehyde | Not Specified | nih.gov |

Table 1: Oxidative Synthesis of this compound and Analogues

Reductive Transformations of Pyridazine-3-carbonitrile

The reduction of a nitrile group offers another direct route to the aldehyde functionality. Pyridazine-3-carbonitrile can be selectively reduced to this compound using specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the corresponding alcohol. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this partial reduction of nitriles. ic.ac.uk The reaction is typically carried out at low temperatures to stabilize the intermediate imine, which is then hydrolyzed to the aldehyde upon workup. ic.ac.uk This method is advantageous as it avoids over-reduction.

Another approach for the reduction of nitriles to aldehydes is through catalytic hydrogenation. A patented method describes the controlled catalytic hydrogenation of pyridine nitriles to their corresponding aldehydes using a palladium or platinum dioxide catalyst in an aqueous acidic medium with a controlled amount of hydrogen. google.com This method could potentially be adapted for the synthesis of this compound from pyridazine-3-carbonitrile.

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Ester/Nitrile | Diisobutylaluminum hydride (DIBAL-H) | Not Specified | Low Temperature (e.g., -78 °C) | Aldehyde | Not Specified | ic.ac.uk |

| Pyridine Nitrile | H₂ / Palladium or Platinum Dioxide | Aqueous Acid | 25-35 °C, <50 p.s.i.g. | Pyridine Aldehyde | Not Specified | google.com |

Table 2: Reductive Synthesis of this compound from Nitrile Precursors

Catalytic Hydrogenation Strategies

While the direct catalytic hydrogenation of a carboxylic acid or its ester to an aldehyde is a challenging transformation due to the propensity for over-reduction to the alcohol, certain strategies can be employed. One indirect but effective method involves the conversion of the carboxylic acid or ester to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde. Hindered reducing agents like lithium tri-tert-butoxyaluminum hydride are effective for the reduction of acid chlorides to aldehydes. libretexts.org

Homogeneous catalysts have also been explored for the hydrogenation of esters. While the primary product is typically the alcohol, under certain conditions with specific ruthenium-based catalysts, the reaction can be controlled to favor the formation of the aldehyde, although this is less common. acs.orgtib.eu

| Precursor | Reagent/Catalyst | Conditions | Product | Notes | Reference |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride | Not Specified | Aldehyde | Two-step process from carboxylic acid/ester. | libretexts.org |

| Aromatic/Aliphatic Esters | Ruthenium-based pincer complexes | 105 °C, 5.3 bar H₂ | Alcohol (major), Aldehyde (minor) | Primarily for alcohol synthesis. | acs.orgtib.eu |

Table 3: Catalytic Hydrogenation Approaches for Aldehyde Synthesis

Synthesis of this compound Analogues and Related Heterocycles

The aldehyde functionality on the pyridazine ring is a valuable handle for the synthesis of more complex heterocyclic systems. Methodologies such as the Vilsmeier-Haack reaction and various cyclization reactions are employed to generate a diverse range of pyridazine-containing molecules.

Vilsmeier-Haack Formylation Reactions

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃). This electrophilic species can then attack the heteroaromatic ring to introduce a formyl group. This method has been successfully applied to the formylation of pyridines and other nitrogen-containing heterocycles. thieme-connect.comresearchgate.net While direct examples for pyridazine are less common in the provided search results, the general applicability to electron-rich heterocycles suggests its potential for the synthesis of this compound analogues, particularly those with activating substituents on the pyridazine ring.

| Substrate Type | Reagent | Conditions | Product | Notes | Reference |

| Activated Aromatic/Heteroaromatic | POCl₃/DMF | Not Specified | Formylated Product | General method for formylation. | thieme-connect.com |

| Pyridines | POCl₃/DMF | Room Temperature, Grinding | Pyridine-3-carboxaldehydes | Solvent-free conditions reported. | researchgate.net |

Table 4: Vilsmeier-Haack Formylation for the Synthesis of Heterocyclic Aldehydes

Cyclization Reactions Utilizing Aldehyde Functionalities

The aldehyde group of this compound and its derivatives is a key functional group for the construction of fused heterocyclic rings. These reactions often involve condensation of the aldehyde with a suitable binucleophile, followed by cyclization. For instance, pyridazine derivatives can be synthesized through the cyclization of hydrazone precursors. uminho.pt More specifically, the aldehyde group can participate in reactions to form new rings fused to the pyridazine core. An example is the synthesis of pyridazino[4,5-c]isoquinolinones, where a biaryl coupling product containing a formyl group undergoes cyclization with ammonia (B1221849). Similarly, the aldehyde group on a pyridine ring can be used to construct fused pyrimidine (B1678525) rings through condensation with urea (B33335) or thiourea. researchgate.net These examples highlight the versatility of the aldehyde group in expanding the structural diversity of pyridazine-based compounds.

| Starting Material | Reagent(s) | Product Type | Notes | Reference |

| 2-Benzyl-4-chloro-5-methoxy-pyridazin-3(2H)-one and 2-formylphenylboronic acid | 1. Suzuki Coupling 2. Ammonia | Pyridazino[4,5-c]isoquinolinone | Cyclization of an intermediate containing a formyl group. | |

| 2-Substituted imidazo/pyridine-3-carbaldehyde | Urea or Thiourea | Oxopyrimidines or Thiopyrimidines fused to the imidazo/pyridine ring | Claisen-Schmidt condensation followed by cyclization. | researchgate.net |

| Hydrazo derivative | Malononitrile (B47326) | Pyridazine-3-carboxylic acid | Cyclization reaction. | uminho.pt |

Table 5: Cyclization Reactions Involving Aldehyde Functionalities

Multi-Component Reaction Sequences for Pyridazine System Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been employed for the construction of pyridazine and related heterocyclic systems.

One notable example involves the reaction of malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones in Q-Tubes under pressure. mdpi.com This method leads to the formation of pyridazino[5,4,3-de] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives. The proposed mechanism suggests that the initial step is the condensation of malononitrile with the acyl carbonyl group, which then undergoes further cyclization and condensation steps. mdpi.com

Another approach is the Groebke-Blackburn-Bienaymé reaction (GBBR), a versatile MCR for the synthesis of fused imidazoles. researchgate.netcsic.es While not directly forming the pyridazine ring itself in all cases, it is used to construct fused systems that can incorporate a pyridazine moiety. For instance, the reaction of aminoazines, aldehydes, and isocyanides can yield complex heterocyclic structures. csic.es

The synthesis of pyrimidine-5-carbonitriles through a triple reaction of aromatic aldehydes, ethyl cyanoacetate, and guanyl hydrazone derivatives also highlights the utility of MCRs in creating related nitrogen-containing heterocycles. nih.gov These reactions are often optimized by screening different bases and reaction conditions to achieve high yields. nih.gov

Palladium-Catalyzed Cross-Coupling for this compound Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. researchgate.net The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds and has been widely used to prepare π-conjugated heterocyclic systems. mdpi.com

This methodology allows for the introduction of various aryl and heteroaryl groups onto the pyridazine ring. For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles were synthesized using the Suzuki-Miyaura reaction. mdpi.com This involved the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aromatic boronic acids. mdpi.com

The functionalization of the pyridazine nucleus can also be achieved through other palladium-catalyzed reactions, such as the cross-coupling of functionalized aryl- and heteroarylbismuth reagents with halo- or triflyl-substituted pyridazines. This method is notable for its tolerance of various functional groups, including aldehydes. researchgate.net Furthermore, decarboxylative cross-coupling reactions of pyridazine-3-carboxylic acids with aryl bromides, employing a dual-catalyst system of Pd(PPh3)4/Cu2O, provide another route to 3-arylpyridazines. researchgate.netacs.org

These palladium-catalyzed methods are advantageous due to the ready availability of reagents and the ability to introduce a wide range of substituents onto the pyridazine core, enabling the synthesis of diverse derivatives for various applications. researchgate.netmdpi.com

Schiff Base Condensation Reactions with this compound

Schiff base condensation is a fundamental reaction in organic chemistry involving the reaction of a primary amine with an aldehyde or ketone to form an imine or azomethine group. derpharmachemica.com this compound and its derivatives readily undergo this reaction to form a variety of Schiff bases, which are important intermediates in the synthesis of more complex heterocyclic systems.

For example, 2-aryl imidazo[1,2-a]pyridine-3-carbaldehydes can be condensed with substituted acetophenones in a Claisen-Schmidt condensation to form chalcones. derpharmachemica.com These chalcones can then be cyclized with phenyl hydrazine (B178648) to afford pyrazolyl imidazo[1,2-a]pyridines. derpharmachemica.com

Similarly, Schiff bases can be synthesized by the condensation of various aldehydes, including pyridine-2-carbaldehyde, with primary amines like ethylenediamine (B42938). derpharmachemica.com The resulting Schiff bases can be further utilized in coordination chemistry or as precursors for other heterocyclic compounds. The reaction conditions for Schiff base formation are often mild, typically involving refluxing in an appropriate solvent, sometimes with the addition of a catalytic amount of acid. rsc.orgdergipark.org.tr

The formation of Schiff bases from amino acids and imidazole-2-carboxaldehydes has also been studied, revealing interesting tautomeric equilibria between the aldimine and ketimine forms. mdpi.com This highlights the nuanced reactivity of aldehyde-containing heterocyclic compounds in condensation reactions.

Synthesis of Fused Pyridazine Systems

The fusion of a pyridazine ring with other heterocyclic systems leads to novel structures with unique chemical and physical properties. Several synthetic strategies have been developed to access these fused pyridazine derivatives.

Furo[2,3-d]this compound Synthesis

The synthesis of furo[2,3-d]pyridazine derivatives often starts from functionalized pyridazine precursors. A common route involves the displacement of a halogen at the 2-position of a pyridazine derivative with a hydroxyl-containing nucleophile, followed by intramolecular cyclization to form the furan (B31954) ring. The aldehyde group at the 3-position can be introduced through oxidation of a hydroxymethyl group or by direct formylation, for instance, via a Vilsmeier-Haack reaction using POCl₃ and DMF. vulcanchem.com

An alternative approach to related furopyridine systems involves a concise 4-step synthesis starting from substituted pyridines, allowing for the introduction of functional handles for subsequent palladium-mediated cross-coupling reactions. nih.gov While not directly yielding furo[2,3-d]pyridazines, this methodology demonstrates the versatility of building furan rings onto pyridine-based scaffolds.

| Starting Material | Reagents | Product | Reference |

| 2,5-Dichloronicotinic acid derivatives | Hydroxylacetate anions, Base, POCl₃/DMF | Furo[2,3-d]this compound | vulcanchem.com |

| Substituted Pyridine | Various (4-step synthesis) | Functionalized Furo[2,3-b]pyridines | nih.gov |

Imidazopyridazine Derivatives (e.g., 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes)

A highly efficient method for the synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes involves the Vilsmeier-Haack formylation of 2-arylimidazo[1,2-a]pyridines. tandfonline.com This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as the formylating agent. The use of microwave irradiation and a green reaction medium like PEG-400 can significantly improve reaction times and yields. tandfonline.com

The synthesis of the precursor 2-arylimidazo[1,2-a]pyridines can be achieved by reacting aromatic ketones with N-bromosuccinimide (NBS) to form α-bromoketones, which are then condensed with 2-aminopyridines. tandfonline.com

| Starting Material | Reagents | Product | Key Features | Reference |

| 2-Arylimidazo[1,2-a]pyridines | POCl₃, DMF, PEG-400, Microwave | 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes | High yield, short reaction time, green conditions | tandfonline.com |

| 2-Phenylimidazo[1,2-a]pyrimidines | Vilsmeier-Haack reagent, Glycerol, Microwave | 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde | High yield, mild conditions | researchgate.net |

Pyridazino[3,4-d]Current time information in Bangalore, IN.tandfonline.comoxazin-5-one Derivatives

The synthesis of pyridazino[3,4-d] Current time information in Bangalore, IN.researchgate.netoxazin-5-one derivatives has been achieved through a versatile multi-step sequence. ekb.egekb.eg The key starting material is a pyridazinamino-acid, which is obtained from a chloro-ester precursor via azidation, Staudinger reaction, and hydrolysis. ekb.egekb.eg This amino-acid is then cyclized with various reagents such as acetic anhydride (B1165640), benzoyl chloride, or triethylorthoformate to yield the desired pyridazino[3,4-d] Current time information in Bangalore, IN.researchgate.netoxazin-5-one derivatives. ekb.egekb.eg

Another related fused system, pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one, can be synthesized from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate. tandfonline.com This starting material is treated with acetic anhydride to form the oxazinone ring. tandfonline.com

Pyridopyridazine (B8481360) Derivatives

The synthesis of pyridopyridazine derivatives, a class of fused heterocyclic compounds with significant biological potential, can be approached through the cyclization of appropriately substituted pyridazine precursors. While direct synthesis from this compound is not extensively documented, established methods for pyridopyridazine formation suggest plausible routes involving derivatives of this compound.

One general and effective method for constructing the pyridopyridazine skeleton involves the cyclization of ortho-acylpyridinecarboxylic acids and their derivatives, such as esters or amides, with hydrazine. nih.govuminho.pt This suggests that a synthetic strategy could involve the oxidation of the aldehyde group of this compound to a carboxylic acid, followed by the introduction of an acyl group at the 4-position of the pyridazine ring. The resulting intermediate could then undergo cyclization with hydrazine to yield a pyridopyridazine derivative.

Another approach involves the reaction of styryl derivatives of pyridazines. For instance, a styryl derivative formed from the reaction of a pyridazine compound with an aromatic aldehyde can undergo cyclization with hydrazine hydrate (B1144303) to form a pyridopyridazine. researchgate.net This suggests that this compound could first be converted to a styryl-like derivative, which could then be cyclized.

Furthermore, the reaction of pyridazine derivatives with malononitrile has been shown to produce pyrido[3,2-c]pyridazine derivatives. nih.govuminho.pt This suggests a potential pathway where a derivative of this compound could be reacted with malononitrile to achieve the desired fused ring system.

A series of pyridazino[3,4-d] mdpi.comgeorgiasouthern.eduoxazin-5-one derivatives have also been synthesized through a multi-step process starting from a chloro-ester pyridazine derivative. ekb.eg This highlights the versatility of pyridazine compounds in constructing fused heterocyclic systems.

| Starting Material Type | Reagents | Product Type | Reference(s) |

| o-Acylpyridinecarboxylic acids/esters/amides | Hydrazine | Pyridopyridazinone | nih.govuminho.pt |

| Styryl pyridazine derivative | Hydrazine hydrate | Pyridopyridazine | researchgate.net |

| Pyridazine derivative | Malononitrile | Pyrido[3,2-c]pyridazine | nih.govuminho.pt |

| Chloro-ester pyridazine | Sodium azide, Triphenylphosphine, Acetic acid, etc. | Pyridazino[3,4-d] mdpi.comgeorgiasouthern.eduoxazin-5-one | ekb.eg |

Microwave-Assisted Synthetic Protocols for this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. georgiasouthern.edunih.govtandfonline.com The application of microwave irradiation in the synthesis of pyridazine derivatives has been shown to be highly effective.

Studies have demonstrated the efficient synthesis of various polyfunctional pyridazine derivatives under solvent-free microwave conditions. tandfonline.com For example, the cyclocondensation of hydrazones with ethyl cyanoacetate, ammonium (B1175870) acetate, and acetic acid to form ethyl 5-cyano-1,6-dihydro-4-methyl-6-oxo-1-phenylpyridazine-3-carboxylates was significantly accelerated, with reaction times dropping from hours to minutes and yields increasing. tandfonline.com This suggests that similar microwave-assisted protocols could be developed for the synthesis of this compound derivatives.

Furthermore, microwave irradiation has been successfully employed in the synthesis of sulfonamide derivatives incorporating a pyridazine moiety, which were then used to prepare other heterocyclic compounds. nih.gov This highlights the potential of MAOS for the efficient derivatization of pyridazine-based scaffolds. The synthesis of tri-substituted pyridazine derivatives has also been explored using microwave energy, aiming to shorten reaction times and improve yields of these biologically active compounds. georgiasouthern.edu

| Reaction Type | Key Advantages of Microwave Synthesis | Example Compound Class | Reference(s) |

| Cyclocondensation | Shorter reaction times, higher yields, solvent-free conditions | Polyfunctional pyridazines | tandfonline.com |

| Sulfonamide synthesis and subsequent derivatization | Efficient synthesis of new heterocyclic compounds | Pyridazine-containing sulfonamides | nih.gov |

| Synthesis of tri-substituted pyridazines | Shorter reaction times, higher yields | 3,4,6-Trisubstituted pyridazines | georgiasouthern.edu |

Derivatization of Pyridazine-3(2H)-ones

Pyridazin-3(2H)-ones are a pivotal class of heterocyclic compounds with a broad spectrum of biological activities, making their derivatization a key area of research in medicinal chemistry. researchgate.net Various synthetic strategies have been developed to modify the pyridazin-3(2H)-one core at different positions.

One common derivatization involves the N2 position of the pyridazinone ring. For instance, silyl-protected pyridazinones can be alkylated at the N2 position using reagents like α,α'-dibromo-p-xylene. nih.gov This allows for the introduction of various functional groups.

The C4, C5, and C6 positions of the pyridazin-3(2H)-one ring are also amenable to functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl or heteroaryl substituents at these positions. For example, halopyridazin-3(2H)-ones serve as excellent substrates for these reactions.

Furthermore, condensation reactions can be employed for derivatization. For example, the condensation of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with aromatic aldehydes in the presence of a base leads to the formation of 4-substituted benzyl (B1604629) pyridazinones. The hydrazide moiety of certain pyridazinone derivatives can also be cyclized to form other heterocyclic rings, such as a 3,5-dimethylpyrazole (B48361) ring. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Pyridazine 3 Carbaldehyde

Electrophilic Character of the Aldehyde Moiety

The aldehyde group (-CHO) in pyridazine-3-carbaldehyde exhibits a significant electrophilic character. This is primarily due to the electron-withdrawing nature of the pyridazine (B1198779) ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms. The nitrogen atoms pull electron density away from the ring carbons, and this effect is transmitted to the aldehyde group attached at the 3-position. thieme-connect.de This increased polarization of the carbonyl carbon makes it highly susceptible to attack by nucleophiles. vulcanchem.com

The presence of substituents on the pyridazine ring can further modulate this electrophilicity. For instance, strongly electron-withdrawing groups like trifluoromethyl (-CF3) enhance the electrophilic nature of the aldehyde, while electron-donating groups such as methoxy (B1213986) (-OCH3) decrease it.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbonyl carbon of this compound readily undergoes nucleophilic addition reactions. A variety of nucleophiles, including organometallic reagents, amines, and cyanide ions, can add to the carbonyl group, leading to a diverse range of products.

One common reaction involves the use of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to introduce alkyl or aryl groups, forming secondary alcohols. google.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, a transformation often used in the synthesis of more complex molecules. google.comgoogle.com Reductive amination, where the aldehyde reacts with an amine in the presence of a reducing agent like sodium triacetoxyborohydride, is another important transformation that provides access to various substituted amines. googleapis.comgoogle.com

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, pyridazine-3-carboxylic acid. chembk.comgoogleapis.com This transformation is a fundamental reaction in organic synthesis, providing access to a key intermediate for the preparation of esters, amides, and other acid derivatives.

A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO4), silver(I) oxide (Ag2O), and selenium dioxide (SeO2). thieme-connect.de The choice of oxidant often depends on the presence of other functional groups in the molecule and the desired reaction conditions. For example, a solution of osmium tetroxide and sodium periodate (B1199274) can effectively cleave a vinyl group and oxidize it to a carbaldehyde, which can be further oxidized. google.com

Reduction Reactions to Alcohol Derivatives

The aldehyde functionality in this compound can be reduced to a primary alcohol, (pyridazin-3-yl)methanol. This reaction is typically achieved using hydride-based reducing agents.

Commonly used reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. Lithium aluminum hydride is a more powerful reducing agent and will reduce a wider range of functional groups. The choice of reagent allows for controlled reduction in the synthesis of more complex molecules.

Substitution Reactions on the Pyridazine Ring

The pyridazine ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, especially when a good leaving group is present on the ring. thieme-connect.de While the parent this compound does not have an inherent leaving group, derivatives with halogens or other suitable groups can undergo substitution.

The electron-withdrawing nature of the two adjacent nitrogen atoms makes the carbon atoms of the pyridazine ring electrophilic. thieme-connect.de Nucleophiles can attack the ring, leading to the displacement of a leaving group. The positions most susceptible to nucleophilic attack in the unsubstituted pyridazine ring are C4 and C5. thieme-connect.de The presence of the aldehyde group can further influence the regioselectivity of these reactions.

Reactions Involving the Ring Nitrogen Atoms

The nitrogen atoms in the pyridazine ring are basic and can participate in reactions such as N-alkylation and N-oxidation. These reactions lead to the formation of pyridazinium salts or pyridazine N-oxides, respectively.

Alkylation of a ring nitrogen atom can occur, for instance, during substitution reactions on attached side chains. uzhnu.edu.ua The formation of pyridazine N-oxides can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). uzhnu.edu.ua These N-oxides are valuable intermediates; for example, the oxidation of a methyl group on the pyridazine ring to an aldehyde can be facilitated by first forming the N-oxide. thieme-connect.dethieme-connect.de

Cycloaddition Reactions of this compound

Pyridazines can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partner. The electron-deficient nature of the pyridazine ring makes it a good diene in inverse-electron-demand Diels-Alder reactions.

While specific examples solely involving this compound in cycloaddition reactions are less commonly reported in the initial search results, the pyridazine core is known to undergo [4+2] cycloaddition reactions with electron-rich alkenes. thieme-connect.de These reactions often lead to the formation of bicyclic or more complex polycyclic systems after subsequent transformations of the initial cycloadduct. The aldehyde group would be expected to influence the reactivity and regioselectivity of such cycloadditions.

Palladium-Catalyzed Coupling Reactions of Halogenated Pyridazines

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of pyridazine chemistry, these reactions are crucial for the functionalization of the pyridazine nucleus, a moiety of significant interest in pharmaceutical and agrochemical fields. researchgate.net The use of palladium catalysts has significantly advanced the ability to introduce diverse substituents onto the pyridazine scaffold. researchgate.net

Halogenated pyridazines are common substrates in these coupling reactions. The reactivity of the C-halogen bond is influenced by its position on the ring. For instance, in polyhalogenated pyridazines, cross-coupling reactions generally show a preference for the C3 position, which is alpha to a nitrogen atom. nih.gov This selectivity is attributed to the lower carbon-halogen bond dissociation energy at this position. nih.gov Various types of palladium-catalyzed couplings, including Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, have been successfully applied to halogenated pyridazines. researchgate.netuwindsor.ca

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is particularly popular due to the stability and low toxicity of the boronic acid reagents. mdpi.com This method has been used to synthesize a variety of π-conjugated systems based on pyridazine and other heterocycles. mdpi.com For the reaction to be efficient, particularly with pyridazinone systems, protection of the ring nitrogen may be necessary to prevent ionization by the base, which would increase electron density at the halogenated carbon and slow down the palladium insertion step. researchgate.net

The choice of ligand for the palladium catalyst can also influence the regioselectivity of the coupling reaction, especially in dihalogenated N-heteroarenes. nih.gov While typical conditions often lead to a predictable major product, altering the ligand can sometimes invert this selectivity, providing access to otherwise disfavored isomers. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Halogenated Pyridazines

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 3,5-Dichloropyridazine and 2-pyrrolidinone | Palladium catalyst | C3-amidated product | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine and various (hetero)arylboronic acids | Palladium catalyst (e.g., Pd(PPh3)4) | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | mdpi.com |

| 5-Iodopyridazin-3(2H)-ones and terminal alkynes | Palladium catalyst | 5-Alkynyl-pyridazin-3(2H)-ones | researchgate.net |

Michael Addition Reactions in Pyridazine Chemistry

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is highly efficient and atom-economical, making it a valuable method in organic synthesis. researchgate.net The general mechanism involves the addition of a nucleophile, such as an enolate, to the β-carbon of an electron-poor alkene, driven by the formation of a stable C-C single bond.

In the realm of pyridazine chemistry, Michael additions can be involved in the synthesis of complex heterocyclic systems. For example, a tandem reaction sequence involving a Claisen-Schmidt condensation followed by a Michael addition has been used to synthesize 1,5-diketones which are precursors to bipyridine derivatives. In one such synthesis, pyridine-3-carbaldehyde reacts with an acetophenone (B1666503) to form an α,β-unsaturated ketone. researchgate.net A subsequent Michael addition of a second molecule of the acetophenone to this intermediate yields a 1,5-diaryl-3-(pyridin-3-yl)pentane-1,5-dione. researchgate.netresearchgate.net This diketone can then undergo a Hantzsch-type cyclization to form a substituted pyridine (B92270) ring. researchgate.net

The versatility of the Michael addition allows for a wide range of nucleophiles (Michael donors) and electrophilic alkenes (Michael acceptors) to be employed. Nucleophiles can include enolates, amines, and thiols, while acceptors are typically alkenes conjugated with electron-withdrawing groups like carbonyls, nitriles, or nitro groups. The reaction is often base-catalyzed, with both organic and inorganic bases being effective. researchgate.net

Table 2: Michael Addition in the Synthesis of Pyridine/Pyridazine Precursors

| Michael Donor | Michael Acceptor | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-(Aryl)ethan-1-one (enolate) | α,β-Unsaturated ketone (from Pyridine-3-carbaldehyde and acetophenone) | KOH | 1,5-Diaryl-3-(pyridin-3-yl)pentane-1,5-dione | researchgate.net |

| Alkyl methyl ketones | β-silylmethylene malonate | N-(2-pyrrolidinylmethyl)pyrrolidine / TFA | Michael adducts with high regioselectivity | hbni.ac.in |

Hydrolysis Reactions of Pyridazine Amide Derivatives

The hydrolysis of amide bonds is a chemically significant transformation. In the context of pyridazine chemistry, this reaction can be both a method for synthesizing pyridazine carboxylic acids from their amide or ester precursors and a process influenced by pyridazine-containing metal complexes.

The synthesis of pyridazine-4-carboxylic acid amides can proceed from corresponding esters. For example, a pyridazine ester can be hydrolyzed using aqueous sodium hydroxide (B78521) to yield the corresponding carboxylic acid. google.com This carboxylic acid can then be converted to an acid chloride using a reagent like phosphorus oxychloride, which is subsequently treated with an amine or ammonia (B1221849) to furnish the desired pyridazine amide derivative. google.cominternationalscholarsjournals.com Conversely, the hydrolysis of a pyridazine amide itself would lead back to the carboxylic acid.

Interestingly, palladium(II) complexes containing a pyridazine ligand have been shown to promote the hydrolysis of amide bonds in peptides. Dinuclear aqua complexes such as [{Pd(en)(H2O)}2(μ-pydz)]4+ (where 'en' is ethylenediamine (B42938) and 'pydz' is pyridazine) have been studied for their ability to catalyze the cleavage of the amide bond in dipeptides like N-acetylated L-histidylglycine and L-methionylglycine. nih.gov These reactions are typically performed in an acidic pH range (2.0-2.5) and demonstrate the role that pyridazine-ligated metal centers can play in facilitating this otherwise slow transformation. nih.gov The study compared the catalytic activity of these palladium complexes with their platinum analogues. nih.gov

Table 3: Hydrolysis Reactions Related to Pyridazine Derivatives

| Substrate | Reagents/Conditions | Product | Purpose/Observation | Reference |

|---|---|---|---|---|

| 3-Hydroxy-6-(4-pyridyl)-4-carbethoxy-pyridazine | 1. Aqueous NaOH2. HCl (neutralization) | 3-Hydroxy-6-(4-pyridyl)-pyridazine-4-carboxylic acid | Synthesis of the carboxylic acid precursor for amides | google.com |

| Pyrazolyl pyridazine ester | Alkaline KOH | Corresponding carboxylic acid | Synthesis of the acid for subsequent conversion to amides | internationalscholarsjournals.com |

| N-acetylated L-histidylglycine (Ac-L-His-Gly) | [{Pd(en)(H2O)}2(μ-pydz)]4+, pH 2.0-2.5, 37°C | Hydrolyzed peptide fragments | Promotion of amide bond hydrolysis by a pyridazine-Pd(II) complex | nih.gov |

Advanced Spectroscopic and Structural Characterization of Pyridazine 3 Carbaldehyde and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, investigates the molecular vibrations of a compound. These vibrations, which include stretching and bending of bonds, are quantized and occur at specific frequencies corresponding to the energy differences between vibrational levels. The resulting spectra serve as a unique molecular "fingerprint."

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of pyridazine-3-carbaldehyde and its derivatives showcases characteristic absorption bands that are instrumental for functional group identification.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. In derivatives such as 5-(6′-(thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde, this band appears around 1664 cm⁻¹. mdpi.com For the related ketone, (6-chloropyridin-3-yl)(pyridazin-3-yl)methanone, the C=O stretch is observed at 1676 cm⁻¹. amazonaws.com The aldehyde C-H bond typically shows stretching vibrations in the 2850-2700 cm⁻¹ region.

The pyridazine (B1198779) ring itself gives rise to a series of characteristic bands. The C=N and N=N stretching vibrations within the aromatic ring typically occur in the 1600–1400 cm⁻¹ region. For instance, in (6-chloropyridin-3-yl)(pyridazin-3-yl)methanone, a band at 1584 cm⁻¹ is observed, which is characteristic of pyridazine ring vibrations. amazonaws.com A comparative study on pyridazin-3(2H)-one shows a characteristic C=O stretching at 1681 cm⁻¹ and an N-H stretching at 3387 cm⁻¹. thieme-connect.de

Table 1: Selected IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) Stretch | 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde | 1664 | mdpi.com |

| Carbonyl (C=O) Stretch | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 1676 | amazonaws.com |

| Pyridazine Ring Stretch | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 1584 | amazonaws.com |

This table is interactive. You can sort and filter the data.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. For a vibrational mode to be Raman active, there must be a change in the molecule's polarizability during the vibration. This technique is particularly useful for analyzing symmetric vibrations and bonds that are weak absorbers in IR, such as non-polar bonds in aqueous solutions.

While specific experimental Raman spectra for this compound are not extensively documented in the literature, analysis of the parent pyridazine molecule provides foundational data. A comparative spectroscopic study of pyridazine, pyrimidine (B1678525), and pyrazine (B50134) has been conducted, where fundamental frequencies were assigned based on ab initio quantum-chemical calculations. thieme-connect.de Such theoretical studies are crucial for predicting Raman activities and understanding the vibrational modes of the pyridazine ring system, which would be largely retained in its carbaldehyde derivative.

Infrared (IR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The protons on the pyridazine ring and the aldehyde proton of this compound and its derivatives resonate in distinct regions of the spectrum.

The aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet far downfield. In 5-(6′-(thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde, this proton is observed at a chemical shift (δ) of 9.81 ppm. mdpi.com

The protons on the pyridazine ring are in an aromatic environment and their chemical shifts are influenced by the nitrogen atoms and the aldehyde substituent. For the ketone derivative (6-chloropyridin-3-yl)(pyridazin-3-yl)methanone, the pyridazine protons appear at δ 9.33, 8.21, and 7.70 ppm, showing distinct splitting patterns (doublets and doublets of doublets) due to coupling with adjacent protons. amazonaws.com In other complex derivatives, the pyridazine protons are similarly found in the aromatic region, typically between 8.1 and 8.4 ppm. mdpi.com

Table 2: Representative ¹H NMR Data for Protons in Pyridazine Derivatives

| Proton | Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aldehyde (CHO) | 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde | 9.81 (s) | - | mdpi.com |

| Pyridazine H | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 9.33 (d) | 3.6 | amazonaws.com |

| Pyridazine H | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 8.21 (dd) | 8.5, 1.7 | amazonaws.com |

| Pyridazine H | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 7.70 (dd) | 8.5, 5.0 | amazonaws.com |

| Pyridazine H-4' | 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde | 8.18 (d) | 8.7 | mdpi.com |

This table is interactive. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The aldehyde carbonyl carbon is a key diagnostic peak, resonating at a very downfield position, typically in the range of 170-200 ppm. For 5-(6′-(thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde, the aldehyde carbon signal is found at δ 178.6 ppm. mdpi.com

The carbon atoms of the pyridazine ring resonate in the aromatic region, generally between 120 and 160 ppm. In the case of (6-chloropyridin-3-yl)(pyridazin-3-yl)methanone, the pyridazine carbons are assigned to peaks at δ 156.8, 152.8, 127.7, and 127.4 ppm. amazonaws.com The precise chemical shifts are sensitive to the substituents on the ring.

Table 3: Representative ¹³C NMR Data for Carbons in Pyridazine Derivatives

| Carbon | Compound | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aldehyde (CHO) | 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde | 178.6 | mdpi.com |

| Pyridazine C | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 156.8 | amazonaws.com |

| Pyridazine C | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 152.8 | amazonaws.com |

| Pyridazine C | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 127.7 | amazonaws.com |

| Pyridazine C | (6-Chloropyridin-3-yl)(pyridazin-3-yl)methanone | 127.4 | amazonaws.com |

This table is interactive. You can sort and filter the data.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and crucial information about its structure through fragmentation patterns.

The molecular weight of this compound (C₅H₄N₂O) is 108.09 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For example, the related (6-chloropyridin-3-yl)(pyridazin-3-yl)methanone was analyzed by HRMS, and the [M+H]⁺ ion was found at m/z 220.0274, confirming its molecular formula of C₁₀H₇ClN₃O. amazonaws.com

Under electron impact (EI) ionization, molecules fragment in a reproducible manner. The fragmentation pattern of the parent pyridazine ring is well-characterized. A typical and major fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This results in a characteristic fragment ion at m/z 52 for the unsubstituted pyridazine. thieme-connect.de For this compound, one would expect to see the molecular ion peak (M⁺) at m/z 108, followed by fragments resulting from the loss of the aldehyde group (CHO, 29 Da) to give a peak at m/z 79, and the characteristic loss of N₂ from the ring structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

The crystal structure of Schiff base ligands derived from this compound, such as Pyridine-3-carbaldehyde thiosemicarbazone, has been determined, revealing the molecular geometry in the solid state. nih.govresearchgate.net For instance, the crystal structure of Pyridine-3-carbaldehyde-N-ethylthiosemicarbazone (3-pytscH-NHEt) was found to be monoclinic with the space group P21/n. researchgate.net

In its metal complexes, this compound based ligands demonstrate diverse coordination modes. For example, in a zinc(II) complex with a Schiff base derived from Pyridine-3-carboxaldehyde and isonicotinoylhydrazone, the ligand coordinates to the zinc atom in a monodentate fashion through the pyridine (B92270) nitrogen atom. scirp.orgresearchgate.net The resulting complex exhibits a distorted octahedral geometry, with the zinc atom bonded to two Schiff base ligands and four water molecules. scirp.orgresearchgate.net The crystal system for this complex is triclinic with the space group P-1. scirp.orgresearchgate.net

Similarly, an iron(II) complex with Pyridine-3-carbaldehyde thiosemicarbazone crystallizes in a triclinic system and features a mononuclear Fe(II) ion in a slightly distorted octahedral environment. nih.gov The iron atom is coordinated by two thiosemicarbazone ligands, two thiocyanate (B1210189) anions, and two ethanol (B145695) molecules. nih.gov

The detailed structural information obtained from single-crystal X-ray diffraction, including precise bond lengths and angles, is crucial for understanding the structure-property relationships in these compounds.

Table 1: Crystallographic Data for Selected this compound Derivatives and Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Pyridine-3-carbaldehyde-N-ethylthiosemicarbazone | C8H10N4S | Monoclinic | P21/n | 6.6322(3) | 21.1200(8) | 7.2989(3) | 90 | 91.883(4) | 90 | researchgate.net |

| Zn(L)2(H2O)42·2H2O* | C24H32N10O12Zn | Triclinic | P-1 | 8.8229(3) | 10.3204(4) | 10.7937(4) | 82.232(1) | 78.358(1) | 77.733(1) | scirp.orgresearchgate.net |

| [Fe(NCS)2(pct)2(CH3CH2OH)2]·2pct** | C26H36FeN14O2S4 | Triclinic | P-1 | 8.916(4) | 9.556(5) | 14.538(7) | 87.341(8) | 88.191(8) | 69.604(8) | nih.gov |

*L = N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone **pct = Pyridine-3-carbaldehyde thiosemicarbazone

Electronic Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound and its derivatives, UV-Vis spectra provide insights into their electronic structure and the types of electronic transitions occurring.

The UV-Vis spectrum of this compound in its pure form exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. nist.govikm.org.my The π → π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridazine ring and the carbonyl group. The less intense n → π* transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. ikm.org.my

For instance, a Schiff base derived from pyridine-3-carboxaldehyde and isonicotinoylhydrazone shows an absorption band at 301 nm in DMSO, which is attributed to π-π* transitions of the pyridyl rings. scirp.org Upon complexation with a metal ion like Zn(II), the spectrum can exhibit shifts and new bands. The corresponding Zn(II) complex displays a band at 277 nm for the π-π* transition and a new band at 346 nm, which is assigned to a metal-to-ligand charge transfer (MLCT) transition. scirp.org

Similarly, the UV-Visible absorption spectrum of pyridine-2-carbaldehyde thiosemicarbazone shows a distinct absorption band at 270 nm, corresponding to π → π* electronic transitions. ijcrt.org A chromium(III) complex of this ligand exhibits a well-defined absorption peak at 360 nm. ijcrt.org Ruthenium complexes with pyridazine-3-carboxylic acid show intense intraligand π→π/n→π transition bands in the 200–310 nm range, with one complex also displaying a broad MLCT peak at 386 nm. mdpi.com

Table 2: UV-Vis Absorption Data for this compound and its Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) | Assignment | Ref. |

| N'-(pyridine-3-carboxaldehyde) isonicotinoylhydrazone | DMSO | 301 | Not Reported | π-π | scirp.org |

| Zn(L)2(H2O)42 | DMSO | 277, 346 | Not Reported | π-π, MLCT | scirp.org |

| Pyridine-2-carbaldehyde thiosemicarbazone | Ethanol | 270 | 1.115 × 10⁵ (at pH 5) | π → π | ijcrt.org |

| Cr(III)-Pyridine-2-carbaldehyde thiosemicarbazone complex | Ethanol | 360 | 7.697 × 10³ | Not Reported | ijcrt.org |

| 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde | Ethanol | 357 | 29,790 | Not Reported | mdpi.com |

| 3-(3'-Nitrophenyl)-6-(thiophen-2''-yl)pyridazine | Ethanol | 314 | 24,105 | Not Reported | mdpi.com |

*L = N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This phenomenon, known as fluorescence, occurs when a molecule returns to its electronic ground state from an excited singlet state. While this compound itself is not strongly fluorescent, its derivatives, particularly Schiff bases and other conjugated systems, can exhibit significant fluorescence. google.comderpharmachemica.com

The fluorescence properties of these derivatives are highly dependent on their molecular structure and the surrounding environment, such as solvent polarity. innovareacademics.in For example, the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield. beilstein-journals.org

Schiff bases derived from this compound can act as fluorescent probes. mdpi.combeilstein-journals.org For instance, certain novel pyridazine derivatives have been synthesized and their photophysical properties studied, showing that highly conjugated systems tend to have the highest absorption and emission maxima. beilstein-journals.org Some of these derivatives exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable characteristic for fluorescent probes. innovareacademics.inbeilstein-journals.org

The fluorescence of these compounds can be influenced by factors such as intramolecular charge transfer (ICT). In some cases, a large red shift in the emission spectrum is observed with an increase in solvent polarity, indicating a more polar excited state. innovareacademics.in The study of the fluorescence of this compound derivatives is an active area of research, with potential applications in materials science and biological imaging. google.comderpharmachemica.com

Table 3: Fluorescence Data for Selected Pyridazine Derivatives

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Ref. |

| (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-one | Ethanol | Not Reported | 440-690 | 158.0 | Not Reported | innovareacademics.in |

| (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-one | Acetone | Not Reported | 440-690 | 141.0 | Not Reported | innovareacademics.in |

| Dihydropyridazine derivative 3c | Not Specified | Not Reported | >500 | >100 | Not Reported | beilstein-journals.org |

| Dihydropyridazine derivative 3d | Not Specified | Not Reported | >500 | >100 | Not Reported | beilstein-journals.org |

| N-Benzylamino(pyren-1-yl)methylphosphonic acid | PBS | Not Reported | Not Reported | Not Reported | 0.68 | beilstein-journals.org |

Computational and Theoretical Investigations of Pyridazine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory has become a principal tool for investigating the properties of pyridazine (B1198779) derivatives. Calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. gsconlinepress.comresearchgate.net

Geometry Optimization and Conformational Analysis

The structural framework of Pyridazine-3-carbaldehyde is defined by the pyridazine ring and a formyl (-CHO) substituent. A key structural feature is the rotation around the single bond connecting the aldehyde carbon to the C3 carbon of the pyridazine ring. This rotation gives rise to different conformers.

Computational studies on analogous aromatic aldehydes, such as pyridine-3-carbaldehyde, have shown that the molecule is planar in its most stable conformations. materialsciencejournal.org The two most likely low-energy conformers correspond to the aldehyde group being oriented either syn or anti with respect to the ring's nitrogen atoms. Potential energy surface (PES) scans, performed by systematically rotating the dihedral angle of the C-C bond, are used to identify the energy minima corresponding to these stable conformers and the transition states between them. sci-hub.se For many heterocyclic aldehydes, the energy barrier for interconversion is relatively low. acs.org

Full geometry optimization without any symmetry constraints, using algorithms like Berny's optimization, is performed to find the equilibrium geometry. materialsciencejournal.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. materialsciencejournal.org While specific data for this compound is not abundant, studies on the closely related Pyridine-3-carbaldehyde provide representative optimized geometrical parameters, as calculated by DFT.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP/6-31G) for Pyridine-3-carbaldehyde* Data extracted from a study on Pyridine-3-carbaldehyde as a proxy for this compound.

Source: materialsciencejournal.org

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C1–C2 | 1.4046 | A(2,1,6) | 123.7 |

| C1–N6 | 1.3341 | A(1,2,3) | 118.2 |

| C3–C2 | 1.3985 | A(3,2,11) | 120.9 |

| C11–C2 | 1.4805 | A(2,3,4) | 118.8 |

| C3–C4 | 1.3919 | A(3,4,5) | 118.2 |

| C11–O13 | 1.2151 | A(2,11,13) | 124.6 |

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and polarizability. nih.gov

In pyridazine derivatives, DFT calculations show that the HOMO is often localized on the pyridazine ring and any electron-donating substituents, while the LUMO is distributed across the heterocyclic system. researchgate.net The presence of two adjacent, electronegative nitrogen atoms in the pyridazine ring lowers the energy of the LUMO, making pyridazine-based compounds effective electron acceptors. gsconlinepress.com

Quantum chemical calculations on related pyridazine derivatives, such as 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpyridazine-3-one (PEPO), provide insight into the typical energy values for these orbitals.

Table 2: Frontier Orbital Energies and Related Quantum Chemical Parameters for Pyridazine Derivatives Calculated at the B3LYP/6-31G level.*

Source: researchgate.net

| Parameter | PEPT | PEPO | Description |

|---|---|---|---|

| EHOMO (eV) | -5.53 | -6.09 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | -1.87 | -1.42 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (eV) | 3.66 | 4.67 | HOMO-LUMO Energy Gap (ELUMO - EHOMO) |

Prediction and Assignment of Vibrational Wavenumbers

Theoretical vibrational analysis using DFT is a powerful method for assigning experimental bands in infrared (IR) and Raman spectra. mdpi.com Harmonic vibrational frequencies are calculated from the second derivatives of energy with respect to atomic displacement. materialsciencejournal.org Since these calculations often systematically overestimate experimental frequencies, the computed values are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP methods) to improve agreement with experimental data. materialsciencejournal.orgmaterialsciencejournal.org

For this compound, characteristic vibrational modes are expected for the pyridazine ring and the carbaldehyde group. Based on studies of pyridine-3-carboxaldehyde, key vibrations include:

C=O Stretching: A strong band expected in the region of 1700-1735 cm⁻¹. materialsciencejournal.org

Aldehyde C-H Stretching: A characteristic band typically found around 2700-2800 cm⁻¹. materialsciencejournal.org

Pyridazine Ring Stretching: Multiple bands in the 1300-1600 cm⁻¹ region corresponding to C-C and C-N stretching vibrations within the ring. materialsciencejournal.org

Ring Deformations: In-plane and out-of-plane bending vibrations of the ring structure at lower wavenumbers. materialsciencejournal.org

The potential energy distribution (PED) is often calculated to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to that vibration. researchgate.net

Table 3: Representative Calculated (Scaled) Vibrational Wavenumbers and Assignments for Pyridine-3-carbaldehyde Data from a DFT/B3LYP study on Pyridine-3-carbaldehyde, serving as an illustrative example.

Source: materialsciencejournal.orgmaterialsciencejournal.org

| Calculated Wavenumber (cm⁻¹, Scaled) | Vibrational Assignment |

|---|---|

| 3093 - 3056 | Pyridine (B92270) C-H Stretching |

| 2794 | Aldehyde C-H Stretching |

| 1735 | C=O Stretching |

| 1584, 1564, 1461, 1419 | Pyridine Ring Stretching |

| 1316 | Aldehyde C-H in-plane bend |

| 1000 | Pyridine Ring Breathing |

| 997, 967, 928, 814 | Pyridine C-H out-of-plane deformation |

| 782, 652 | C=O Deformation |

Hartree-Fock (HF) Level Computational Studies

The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. mdpi.com It is often used in conjunction with DFT for comparative purposes. materialsciencejournal.org

Studies that employ both HF and DFT methods for heterocyclic aldehydes generally find that DFT calculations, particularly with the B3LYP functional, yield results that are in better agreement with experimental data than those from HF. researchgate.net For instance, calculated vibrational frequencies using HF typically require a larger scaling factor (e.g., ~0.89) compared to DFT (~0.96) to align with experimental spectra. materialsciencejournal.org Despite this, HF remains a valuable tool, and in some cases, calculations are performed at the HF level with minimal basis sets like STO-3G for specific analyses such as generating Hirshfeld surfaces. uctm.edu

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful model used to analyze the electron density and characterize chemical bonding. mdpi.comorgchemres.org It partitions the molecular electron density into atomic basins, allowing for the calculation of atomic properties and the analysis of bonding interactions. scirp.org

Electron Density Distribution Analysis

QTAIM analysis focuses on the topological features of the electron density (ρ(r)). Critical points in the density, where the gradient is zero, are used to define atoms, bonds, rings, and cages. A bond critical point (BCP) exists between any two atoms that are linked by a bond path. scirp.org

The properties of the electron density at the BCP, such as the density value itself (ρ(rc)) and its Laplacian (∇²ρ(rc)), provide quantitative measures of the bond's nature. scirp.org

Covalent Bonds: Characterized by high values of ρ(rc) and negative values of ∇²ρ(rc), indicating a concentration of electron density between the nuclei.

Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ(rc) values and positive ∇²ρ(rc) values, indicating depletion of electron density in the internuclear region. scirp.org

While direct QTAIM studies on this compound are limited, research on derivatives like pyridine-3-carbaldehyde thiosemicarbazone has utilized QTAIM to investigate its electronic properties and bonding at an atomic scale. orgchemres.orgorgchemres.org This type of analysis can precisely characterize the covalent bonds within the pyridazine ring and the aldehyde group, as well as any non-covalent interactions that stabilize particular conformations.

External Electric Field Effects on Electronic and Vibrational Properties

The application of an oriented external electric field (OEEF) is a subject of growing theoretical interest as it can dramatically alter the electronic structure and, consequently, the reactivity and properties of a molecule. uoa.gr An OEEF can be used to catalyze or inhibit reactions by stabilizing or destabilizing transition states. uoa.grnih.gov The field induces polarization in chemical bonds, and this effect is particularly pronounced in molecules with inherent polarity or polarizable electrons. uoa.gr

For a molecule like this compound, an OEEF would be expected to interact strongly with its dipole moment, which arises from the electronegative nitrogen atoms in the pyridazine ring and the oxygen atom of the aldehyde group. This interaction can lead to significant changes in the molecule's electronic properties. The application of an OEEF along the molecule's reaction axis can awaken the latent ionicity of covalent bonds, stabilizing transition states and potentially lowering reaction energy barriers. uoa.gracs.org

Nonlinear Optical (NLO) Properties: First Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications, optical computing, and frequency conversion. Organic molecules with extended π-conjugation, particularly those with electron donor-acceptor (push-pull) systems, are promising candidates for NLO applications due to their large second-order NLO response, quantified by the first hyperpolarizability (β). mdpi.comnih.gov

The pyridazine ring is electron-deficient and can act as an effective acceptor group. When combined with electron-donating groups, it can form molecules with significant NLO properties. mdpi.com Theoretical calculations, primarily using DFT, are essential for predicting these properties and guiding the synthesis of new NLO materials. mdpi.comnih.gov The first hyperpolarizability (β) is a key parameter calculated to assess the second-order NLO response. mdpi.com A lower energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher polarizability and a more significant NLO response. acs.org

A study on a series of π-conjugated molecules based on a pyridazine core functionalized with a thiophene (B33073) (donor) and various substituted aromatic moieties (acceptors) investigated their NLO properties. mdpi.com DFT calculations were performed to determine their electronic structure, dipole moments, and molecular NLO response. The first hyperpolarizabilities were also measured experimentally using the Hyper-Rayleigh scattering (HRS) technique. The results showed that functionalizing the pyridazine system created effective push-pull chromophores, with some derivatives exhibiting large β values, indicating their potential as second-harmonic generation (SHG) materials. mdpi.com

| Compound | Description | Calculated Dipole Moment (μ) [Debye] | Calculated First Hyperpolarizability (β) [10⁻³⁰ esu] | Experimental First Hyperpolarizability (β) [10⁻³⁰ esu] |

|---|---|---|---|---|

| 3a | Thienylpyridazine with Phenyl | 3.7 | 49 | 40 ± 4 |

| 3b | Thienylpyridazine with 4-Nitrophenyl | 8.7 | 117 | 100 ± 10 |

| 3c | Thienylpyridazine with 4-Cyanophenyl | 9.3 | 183 | 175 ± 15 |

| 3d | Thienylpyridazine with 2-Thienyl | 3.5 | 41 | 35 ± 3 |

| 3e | Thienylpyridazine with 2-Furanyl | 3.5 | 42 | 30 ± 3 |

This table presents theoretical and experimental NLO data for several push-pull pyridazine derivatives, illustrating the impact of different substituent groups on the first hyperpolarizability. Data sourced from MDPI mdpi.com.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, enabling scientists to model the interaction between a potential drug molecule and its biological target at an atomic level. This method helps in understanding the binding mechanism, predicting binding affinity (docking score), and identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govuobaghdad.edu.iq

While specific molecular docking studies focusing on this compound itself were not found in the reviewed literature, the methodology is widely applied to its derivatives and related heterocyclic compounds. For instance, derivatives of the isomeric Pyridine-3-carbaldehyde have been synthesized and evaluated via molecular docking as potential anticancer agents against breast cancer protein 1M17 and as urease inhibitors. nih.govuobaghdad.edu.iq Similarly, pyrazolo[3,4-b]pyridine derivatives have been docked into the active site of the α-amylase enzyme to investigate their anti-diabetic potential. mdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, such as a this compound derivative, is then computationally placed into the protein's active site. The software calculates the most stable binding poses and assigns a score based on the predicted binding energy. nih.govuobaghdad.edu.iq Lower binding energy values typically indicate a more stable and potentially more potent interaction. These in silico results are invaluable for prioritizing compounds for synthesis and further experimental testing. rsc.org

Theoretical Assessment of Adsorption Mechanisms (e.g., Corrosion Inhibition)

Pyridazine derivatives have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. gsconlinepress.comresearchgate.net Their efficacy is attributed to the presence of π-electrons in the aromatic ring and heteroatoms (nitrogen), which can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. gsconlinepress.com

Theoretical chemistry, using DFT, provides a powerful framework for studying the adsorption mechanism and predicting the inhibition efficiency of these molecules. researchgate.net By calculating various quantum chemical parameters, researchers can gain insights into the relationship between a molecule's electronic structure and its performance as a corrosion inhibitor. gsconlinepress.comsciencetechindonesia.com

Key calculated parameters include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. researchgate.net

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a greater ability of the molecule to accept electrons from the metal, forming a feedback bond. researchgate.net

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity and can lead to greater inhibition efficiency as the molecule is more easily polarized to interact with the metal surface. gsconlinepress.com

Dipole Moment (μ): A higher dipole moment may increase the molecule's adsorption on the metal surface, although there is no universal correlation. gsconlinepress.com

Global Hardness (η) and Softness (S): Soft molecules (low hardness) are generally more reactive and tend to be better corrosion inhibitors as they can readily offer electrons to the metal surface. gsconlinepress.com

Studies on pyridazine derivatives like 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) have shown that the thione derivative (PEPT) is predicted to be a better inhibitor based on its higher E(HOMO), lower energy gap, and higher dipole moment. gsconlinepress.com These theoretical predictions provide a rational basis for designing more effective corrosion inhibitors.

| Parameter | PEPO (Pyridazin-3-one derivative) | PEPT (Pyridazin-3-thione derivative) |

|---|---|---|

| E(HOMO) (eV) | -6.49 | -5.88 |

| E(LUMO) (eV) | -1.63 | -1.92 |

| Energy Gap (ΔE) (eV) | 4.86 | 3.96 |

| Dipole Moment (μ) (Debye) | 3.45 | 6.61 |

| Global Hardness (η) | 2.43 | 1.98 |

| Global Softness (S) | 0.21 | 0.25 |

This table shows a comparison of quantum chemical parameters calculated for two pyridazine derivatives, illustrating how electronic structure differences are used to predict corrosion inhibition potential. Data sourced from GSC Online Press gsconlinepress.com.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME)

In the process of drug discovery, it is crucial to evaluate not only the efficacy of a compound but also its pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. researchgate.net Poor ADME properties are a major cause of late-stage drug development failure. researchgate.net In silico (computational) methods for predicting ADME profiles have become indispensable tools, allowing for the early-stage filtering of compounds with undesirable pharmacokinetic characteristics, thereby saving time and resources. researchgate.netmdpi.com

For pyridazine-based compounds, including derivatives of this compound, various ADME parameters can be predicted using specialized software and web tools. dntb.gov.uawu.ac.th These predictions are based on the molecule's structure and physicochemical properties like lipophilicity, molecular weight, and polar surface area.

A study on pyridazinone derivatives investigated their potential as inhibitors for the Aldose Reductase enzyme and included an in silico ADME prediction. wu.ac.th Key predicted parameters included:

Blood-Brain Barrier (BBB) Penetration: This predicts the ability of a compound to cross from the bloodstream into the central nervous system (CNS). Values can range from high to low absorption.

Human Intestinal Absorption (HIA): This estimates the percentage of the drug that will be absorbed through the human gut.

Caco-2 Cell Permeability: This is an in vitro model for predicting human drug absorption.

Plasma Protein Binding (PPB): This predicts the extent to which a drug will bind to proteins in the blood plasma, which affects its distribution and availability.

For example, the in silico analysis of one pyridazinone derivative (compound 5) showed a high predicted BBB absorption, while related compounds (6a-6d) showed moderate absorption. wu.ac.th This type of early insight is vital for guiding the development of new therapeutic agents based on the pyridazine scaffold.

| Compound | Blood Brain Barrier (BBB) Absorption (%) | Human Intestinal Absorption (HIA) (%) | Caco-2 Cell Permeability (%) | Plasma Protein Binding (PPB) (%) |

|---|---|---|---|---|

| Compound 5 | 2.37 (High) | 93.58 (Good) | 23.32 (Good) | 94.75 (High) |

| Compound 6a | 0.78 (Moderate) | 93.00 (Good) | 18.51 (Good) | 94.39 (High) |

| Compound 6b | 0.13 (Moderate) | 92.42 (Good) | 13.69 (Moderate) | 93.99 (High) |

| Compound 6c | 0.13 (Moderate) | 92.42 (Good) | 13.69 (Moderate) | 93.99 (High) |

| Compound 6d | 0.13 (Moderate) | 92.42 (Good) | 13.69 (Moderate) | 93.99 (High) |

This table provides predicted ADME properties for several pyridazinone derivatives, demonstrating the use of in silico tools in early-stage drug discovery. Data sourced from Molekul wu.ac.th.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry is extensively used to elucidate reaction mechanisms, predict the feasibility of reaction pathways, and understand the reactivity of molecules. unjani.ac.idumanitoba.ca For heterocyclic systems like pyridazine, theoretical studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and calculating activation energies. wur.nl

The reactivity of the pyridazine ring is of significant chemical interest. Studies on the nucleophilic substitution of halogenated pyridazines with reagents like potassium amide in liquid ammonia (B1221849) have used computational methods to distinguish between different possible reaction mechanisms. wur.nl Three primary pathways are often considered:

S(ANRORC) Mechanism: An Addition of the Nucleophile, followed by Ring Opening and Ring Closure. wur.nl